Allyl isonicotinate
Overview
Description
Synthesis Analysis
While specific synthesis methods for Allyl Isonicotinate were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of Allyl Isonicotinate is represented by the InChI code1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2
. Physical And Chemical Properties Analysis
Allyl Isonicotinate is a liquid at 20 degrees Celsius. It has a boiling point of 106°C/10 mmHg, a refractive index of 1.51, and a density of 1.11 .Scientific Research Applications
Allyl Isonicotinate is a chemical compound with the molecular formula C9H9NO2 . It is a colorless to light yellow to light orange clear liquid . It has a boiling point of 106 °C at 10 mmHg and a specific gravity of 1.11 at 20/20 . It is used in various applications, but specific scientific research applications were not found in the available resources .
- Scientific Field: Cancer Research .
- Summary of Application: AITC has been recognized for its chemopreventive properties and toxicological perspectives . It has been investigated for its potential as a chemotherapeutic agent and epigenetic modulator .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the available resources .
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Scientific Field: Antifungal Research
- Summary of Application: Ethyl isothiocyanate together with allyl isothiocyanate is used as an antifungal agent against infection of Botrytis cinerea and Penicillium expansum on apples .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the available resources .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the available resources .
-
Scientific Field: Antifungal Research
- Summary of Application: Ethyl isothiocyanate together with allyl isothiocyanate is used as an antifungal agent against infection of Botrytis cinerea and Penicillium expansum on apples .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the available resources .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the available resources .
Safety And Hazards
properties
IUPAC Name |
prop-2-enyl pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSMQFTVFDSEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341242 | |
Record name | Allyl isonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl isonicotinate | |
CAS RN |
25635-24-9 | |
Record name | Allyl isonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl Isonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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